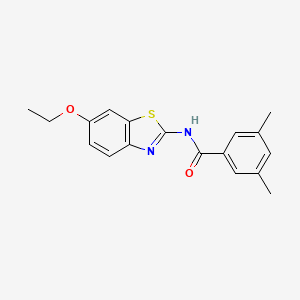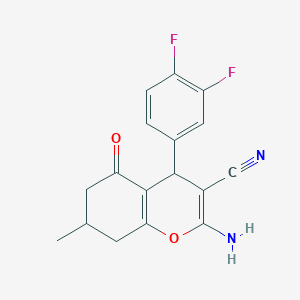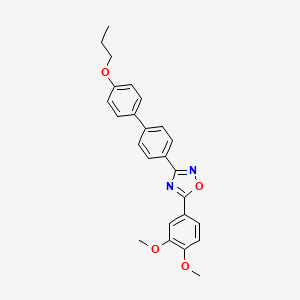![molecular formula C19H24O4 B5052308 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene](/img/structure/B5052308.png)
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene is an organic compound characterized by its complex structure, which includes an ethylphenoxy group and a dimethoxybenzene moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-ethylphenol with 1,3-dimethoxybenzene in the presence of a suitable base and a coupling agent. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents such as sodium hydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products Formed
The major products formed from these reactions include quinones, carboxylic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
科学研究应用
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用机制
The mechanism by which 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions, leading to changes in cellular signaling pathways and biochemical processes.
相似化合物的比较
Similar Compounds
4-ethylphenol: A precursor in the synthesis of 2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene.
1,3-dimethoxybenzene: Another precursor used in the synthesis.
2-[3-(4-ethylphenoxy)propoxy]benzaldehyde: A structurally similar compound with different functional groups.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound in research and industry.
属性
IUPAC Name |
2-[3-(4-ethylphenoxy)propoxy]-1,3-dimethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24O4/c1-4-15-9-11-16(12-10-15)22-13-6-14-23-19-17(20-2)7-5-8-18(19)21-3/h5,7-12H,4,6,13-14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROZPMKYDLIDONA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCCCOC2=C(C=CC=C2OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-[[4-(2-Fluorophenyl)piperazin-1-yl]methyl]-4,6-diiodophenol](/img/structure/B5052229.png)
![1-(1H-benzimidazol-1-yl)-3-[(1-bromonaphthalen-2-yl)oxy]propan-2-ol](/img/structure/B5052250.png)
![1H-1,3-BENZIMIDAZOL-2-YL [5-(4-METHYLPIPERAZINO)-2-NITROPHENYL] SULFIDE](/img/structure/B5052252.png)
![2,3,4-trimethoxy-N-{4-[2-(morpholin-4-yl)-2-oxoethoxy]phenyl}benzamide](/img/structure/B5052263.png)
![N-{1-[1-(3,5-difluorobenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2,2-dimethylpropanamide](/img/structure/B5052271.png)

![3-(2,3-dihydro-1H-inden-2-yl)-1-(2-methoxyethyl)-8-[(6-methylimidazo[2,1-b][1,3]thiazol-5-yl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5052284.png)


![methyl 3-(3-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)benzoate](/img/structure/B5052316.png)

![dimethyl 4,4'-[1,6-hexanediylbis(iminocarbonyloxy)]dibenzoate](/img/structure/B5052326.png)
![5-[[4-[2-(3,5-Dimethylphenoxy)ethoxy]-3-ethoxyphenyl]methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B5052335.png)

